REACTION_CXSMILES
|
[CH:1]1([C:4]#[CH:5])[CH2:3][CH2:2]1.[CH3:6][C:7]([CH:9]1[CH2:11][CH2:10]1)=[O:8].CC(C)=O>>[CH3:6][C:7]([OH:8])([C:5]#[C:4][CH:1]1[CH2:3][CH2:2]1)[CH3:9].[CH:9]1([C:7]([OH:8])([C:5]#[C:4][CH:1]2[CH2:3][CH2:2]2)[CH3:6])[CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Another reaction which
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C#CC1CC1)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(C)(C#CC1CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |